2-Bromo-3-(2-methoxyethoxy)-benzaldehyde
Overview
Description
2-Bromo-3-(2-methoxyethoxy)-benzaldehyde is a chemical compound with the following structural formula: . It belongs to the class of benzaldehyde derivatives and contains bromine, methoxy, and ethoxy functional groups.
Synthesis Analysis
The synthesis of this compound involves the reaction of 3-(2-(2-methoxyethoxy)ethoxy)thiophene with N-bromosuccinimide under argon and in the absence of light. The bromination occurs at the 2-position of the thiophene ring, resulting in the formation of this compound .
Molecular Structure Analysis
The molecular structure consists of a benzaldehyde core with a bromine atom at the 2-position and an ethoxy group attached to the benzene ring. The methoxyethoxy substituent further enhances its reactivity and solubility .
Chemical Reactions Analysis
The compound can undergo various reactions, including nucleophilic substitutions, condensations, and polymerizations. For instance, it can participate in polymerization reactions to form polythiophenes. Autopolymerization of brominated alkoxythiophenes, such as 2-bromo-3-methoxythiophene, leads to the formation of conjugated polymers with desirable electronic properties .
Mechanism of Action
The exact mechanism of action for this compound depends on its specific application. In the context of polymerization, it acts as a monomer, generating hydrogen bromide gas during the reaction. Hydrogen bromide serves as both a catalyst and an acid, facilitating the cleavage of the alkoxyl group and promoting polymerization .
Properties
IUPAC Name |
2-bromo-3-(2-methoxyethoxy)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-13-5-6-14-9-4-2-3-8(7-12)10(9)11/h2-4,7H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKIWJDZOPSYRFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=CC(=C1Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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